molecular formula C12H13F2NO4 B2646031 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248311-16-0

2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2646031
CAS RN: 2248311-16-0
M. Wt: 273.236
InChI Key: DFTKTSSJVBSCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It was first synthesized in 1969 and has been used clinically since 1971. Diflunisal is a salicylic acid derivative and is structurally similar to aspirin. However, it has a longer half-life and is more potent than aspirin.

Mechanism of Action

2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid inhibits the activity of COX enzymes by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain. 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid also inhibits the production of thromboxane A2, which is responsible for platelet aggregation.
Biochemical and Physiological Effects:
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to reduce pain and inflammation in various animal models. It has also been shown to have antipyretic effects, which means it can reduce fever. 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has a longer half-life than aspirin, which means it can be administered less frequently.

Advantages and Limitations for Lab Experiments

2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a useful tool for studying the role of COX enzymes in inflammation and pain. It has been used in various animal models to study the effects of COX inhibition on inflammation and pain. However, 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has limitations as a research tool. It is not as selective as other COX inhibitors, which means it can inhibit the activity of both COX-1 and COX-2 enzymes. This can lead to unwanted side effects.

Future Directions

There are several future directions for the research of 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. One area of research is the development of more selective COX inhibitors that have fewer side effects. Another area of research is the use of 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid for the prevention of thrombosis. 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to inhibit platelet aggregation, which means it may be useful for the prevention of thrombosis. Finally, 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may have potential for the treatment of neurodegenerative diseases. Recent studies have shown that 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can inhibit the aggregation of amyloid beta, which is a protein associated with Alzheimer's disease.

Synthesis Methods

2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be synthesized by the reaction of 2,3-difluorobenzoic acid with isobutyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with ammonia to form the final product.

Scientific Research Applications

2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is also a weak inhibitor of platelet aggregation and has been used for the prevention of thrombosis.

properties

IUPAC Name

2,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-6-4-7(10(16)17)9(14)8(13)5-6/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTKTSSJVBSCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(Tert-butoxy)carbonyl]amino}-2,3-difluorobenzoic acid

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